3-Tert-butoxy-4-cyclopropoxypicolinamide
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Overview
Description
3-Tert-butoxy-4-cyclopropoxypicolinamide: is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol This compound features a complex structure that includes a tert-butoxy group, a cyclopropoxy group, and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-cyclopropoxypicolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. One common method involves the use of tert-butyl esters, which can be synthesized using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as flow microreactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butoxy-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxypicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.
Comparison with Similar Compounds
- 3-Tert-butoxy-4-methoxypicolinamide
- 3-Tert-butoxy-4-ethoxypicolinamide
- 3-Tert-butoxy-4-propoxypicolinamide
Comparison: Compared to these similar compounds, 3-Tert-butoxy-4-cyclopropoxypicolinamide is unique due to the presence of the cyclopropoxy group. This group imparts distinct chemical properties and reactivity, making the compound valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-9(17-8-4-5-8)6-7-15-10(11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
VSCLWYVUFVKEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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